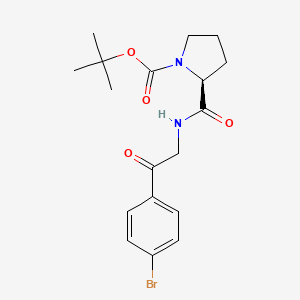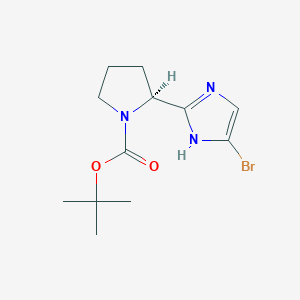![molecular formula C17H17ClN6OS B1396388 2-[(5-{[(4-Chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide CAS No. 1306739-85-4](/img/structure/B1396388.png)
2-[(5-{[(4-Chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Overview
Description
The compound “2-[(5-{[(4-Chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide” belongs to the class of 1,2,4-triazoles. These compounds are known for their chemopreventive and chemotherapeutic effects on cancer . They are also considered as potential antiviral and anti-infective drugs .
Synthesis Analysis
The synthesis of similar compounds involves the acylation of thiosemicarbazide or 4-phenyl-3-thiosemicarbazide with different benzoyl chlorides and further cyclization of the obtained acylderivatives . All reactions were monitored by thin layer chromatography .Molecular Structure Analysis
The molecular structure of similar compounds was characterized by various spectroscopic techniques (FT-IR, NMR and HRMS) and single-crystal X-ray diffraction . The IR absorption spectra were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the acylation of thiosemicarbazide or 4-phenyl-3-thiosemicarbazide with different benzoyl chlorides and further cyclization of the obtained acylderivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were analyzed using various spectroscopic techniques. The IR absorption spectra showed the presence of two signals for C=O groups at 1650–1712 cm−1 .Scientific Research Applications
Synthesis and Enzyme Inhibition
2-[(5-{[(4-Chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide and its derivatives have been utilized in the synthesis of novel heterocyclic compounds. These compounds have been tested for their lipase and α-glucosidase inhibition properties. One study demonstrated that specific derivatives exhibited significant anti-lipase and anti-α-glucosidase activities, highlighting their potential in enzyme inhibition research (Bekircan, Ülker, & Menteşe, 2015).
Antimicrobial Properties
The synthesis of biheterocyclic compounds containing 1,2,4-triazol-3-one and 1,3,4-thiadiazole moieties, derived from similar compounds, has been explored. These compounds have been evaluated for their antimicrobial activities against various microorganisms. Some derivatives showed promising antimicrobial activities, comparable to standard drugs like ampicillin (Demirbaş et al., 2010).
Antioxidant Potential
A related compound, 2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide, has shown significant antioxidant ability. It exhibited a higher antioxidant capacity than the control substance, butylated hydroxytoluene, in a Ferric reducing antioxidant power assay (Šermukšnytė et al., 2022).
Cancer Cell Inhibition
Compounds synthesized from 4-Phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione, a similar starting compound, have been tested for cytotoxicity against various cancer cell lines. These compounds were more cytotoxic against melanoma cells, and certain derivatives were identified as potential antimetastatic candidates (Šermukšnytė et al., 2022).
Physico-Chemical Properties
The synthesis and investigation of the physico-chemical properties of 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides derivatives have been conducted, with a focus on their unique chemical structure and characteristics (Safonov, 2018).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles and indole derivatives, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
For instance, thiazoles have shown to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . Similarly, indole derivatives have shown to undergo electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
For instance, thiazoles have shown to help the body release energy from carbohydrates during metabolism and aid in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters, such as acetylcholine .
Result of Action
For instance, thiazoles have shown significant analgesic and anti-inflammatory activities . Similarly, indole derivatives have shown inhibitory activity against influenza A .
Future Directions
Biochemical Analysis
Biochemical Properties
2-[(5-{[(4-Chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as proteases and kinases . These interactions are primarily due to the compound’s ability to bind to the active sites of these enzymes, thereby modulating their catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . The compound can alter the expression of specific genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Additionally, it affects cellular metabolism by modulating the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function . The compound’s interaction with DNA can lead to changes in gene expression, while its binding to proteins can result in enzyme inhibition or activation. These molecular interactions are crucial for the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function . The compound has shown stability under various conditions, with minimal degradation over extended periods. Long-term studies have indicated that the compound can induce sustained changes in cellular function, including alterations in cell signaling and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound is metabolized primarily in the liver, where it undergoes biotransformation through oxidation and conjugation reactions. These metabolic processes result in the formation of active metabolites that contribute to the compound’s biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various tissues, including the liver, kidneys, and brain. Its localization within these tissues is crucial for its therapeutic effects and potential side effects.
Subcellular Localization
Within cells, this compound is localized to specific subcellular compartments, such as the nucleus and mitochondria . This subcellular localization is essential for its activity, as it allows the compound to interact with target biomolecules involved in gene expression and energy metabolism. The compound’s targeting signals and post-translational modifications play a crucial role in directing it to these specific compartments.
properties
IUPAC Name |
2-[[5-[(4-chloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6OS/c18-12-6-8-13(9-7-12)20-10-15-22-23-17(26-11-16(25)21-19)24(15)14-4-2-1-3-5-14/h1-9,20H,10-11,19H2,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHIEAKNSGNAPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)CNC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301114358 | |
| Record name | Acetic acid, 2-[[5-[[(4-chlorophenyl)amino]methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301114358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1306739-85-4 | |
| Record name | Acetic acid, 2-[[5-[[(4-chlorophenyl)amino]methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1306739-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-[[5-[[(4-chlorophenyl)amino]methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301114358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]carbamate](/img/structure/B1396307.png)
![2-(Dibenzo[b,d]furan-2-yloxy)ethanamine hydrobromide](/img/structure/B1396308.png)
![[3-(4-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1396309.png)

![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide](/img/structure/B1396313.png)




![2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1396323.png)
![Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine](/img/structure/B1396324.png)


![7-hydroxypyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1396328.png)